Cas no 1273604-70-8 (1-Amino-2,3-dihydro-1H-indene-5-carboxylic acid)

1-Amino-2,3-dihydro-1H-indene-5-carboxylic acid structure
1273604-70-8 structure
商品名:1-Amino-2,3-dihydro-1H-indene-5-carboxylic acid
CAS番号:1273604-70-8
MF:C10H11NO2
メガワット:177.199842691422
CID:4726982

1-Amino-2,3-dihydro-1H-indene-5-carboxylic acid 化学的及び物理的性質

名前と識別子

    • 1-Amino-2,3-dihydro-1H-indene-5-carboxylic acid
    • 1-AMINOINDANE-5-CARBOXYLIC ACID
    • FCH1143503
    • AX8297364
    • 1H-Indene-5-carboxylic acid, 1-amino-2,3-dihydro-,
    • インチ: 1S/C10H11NO2/c11-9-4-2-6-5-7(10(12)13)1-3-8(6)9/h1,3,5,9H,2,4,11H2,(H,12,13)
    • InChIKey: ZFBHHXHSPRMSQS-UHFFFAOYSA-N
    • ほほえんだ: OC(C1C=CC2=C(C=1)CCC2N)=O

計算された属性

  • 水素結合ドナー数: 2
  • 水素結合受容体数: 3
  • 重原子数: 13
  • 回転可能化学結合数: 1
  • 複雑さ: 217
  • トポロジー分子極性表面積: 63.3

1-Amino-2,3-dihydro-1H-indene-5-carboxylic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Chemenu
CM270393-1g
1-Amino-2,3-dihydro-1H-indene-5-carboxylic acid
1273604-70-8 97%
1g
$854 2024-08-02
Enamine
EN300-7548964-1.0g
1-amino-2,3-dihydro-1H-indene-5-carboxylic acid
1273604-70-8 95.0%
1.0g
$800.0 2025-03-22
Enamine
EN300-7548964-0.25g
1-amino-2,3-dihydro-1H-indene-5-carboxylic acid
1273604-70-8 95.0%
0.25g
$735.0 2025-03-22
Enamine
EN300-7548964-0.5g
1-amino-2,3-dihydro-1H-indene-5-carboxylic acid
1273604-70-8 95.0%
0.5g
$768.0 2025-03-22
Alichem
A079000329-1g
1-Amino-2,3-dihydro-1H-indene-5-carboxylic acid
1273604-70-8 97%
1g
984.90 USD 2021-06-15
Enamine
EN300-7548964-2.5g
1-amino-2,3-dihydro-1H-indene-5-carboxylic acid
1273604-70-8 95.0%
2.5g
$1568.0 2025-03-22
Enamine
EN300-7548964-5.0g
1-amino-2,3-dihydro-1H-indene-5-carboxylic acid
1273604-70-8 95.0%
5.0g
$2318.0 2025-03-22
Enamine
EN300-7548964-0.05g
1-amino-2,3-dihydro-1H-indene-5-carboxylic acid
1273604-70-8 95.0%
0.05g
$671.0 2025-03-22
CHENG DOU FEI BO YI YAO Technology Co., Ltd.
FD02219-5g
1-amino-2,3-dihydro-1H-indene-5-carboxylic acid
1273604-70-8 97%
5g
$2322 2023-09-07
Chemenu
CM270393-5g
1-Amino-2,3-dihydro-1H-indene-5-carboxylic acid
1273604-70-8 97%
5g
$1571 2024-08-02

1-Amino-2,3-dihydro-1H-indene-5-carboxylic acid 関連文献

1-Amino-2,3-dihydro-1H-indene-5-carboxylic acidに関する追加情報

Introduction to 1-Amino-2,3-dihydro-1H-indene-5-carboxylic acid (CAS No. 1273604-70-8)

1-Amino-2,3-dihydro-1H-indene-5-carboxylic acid, identified by its Chemical Abstracts Service (CAS) number 1273604-70-8, is a significant compound in the realm of organic chemistry and pharmaceutical research. This molecule, featuring a fused indene ring system with an amino and a carboxylic acid functional group, has garnered attention due to its structural complexity and potential biological activities. The unique arrangement of atoms in this compound makes it a valuable scaffold for the development of novel therapeutic agents.

The structural motif of 1-Amino-2,3-dihydro-1H-indene-5-carboxylic acid consists of a partially hydrogenated benzene ring (indene) substituted with an amino group at the 1-position and a carboxylic acid at the 5-position. This configuration imparts distinct electronic and steric properties, making it a versatile building block for medicinal chemists. The presence of both basic (amino) and acidic (carboxylic acid) functionalities allows for diverse chemical modifications, enabling the synthesis of derivatives with tailored biological profiles.

In recent years, there has been growing interest in indene derivatives due to their reported pharmacological properties. Studies have demonstrated that modifications of the indene core can lead to compounds with anti-inflammatory, antimicrobial, and even anticancer activities. The amino group in 1-Amino-2,3-dihydro-1H-indene-5-carboxylic acid serves as a potential site for further functionalization, such as coupling with heterocycles or other pharmacophores to enhance binding affinity to biological targets.

The carboxylic acid moiety provides another avenue for chemical manipulation, allowing for the formation of esters, amides, or salts that can improve solubility or stability. These modifications are crucial in drug design, as they can significantly influence the pharmacokinetic and pharmacodynamic properties of the final compound. Researchers have leveraged these features to develop novel molecules targeting various diseases, including neurodegenerative disorders and infectious diseases.

One of the most compelling aspects of 1-Amino-2,3-dihydro-1H-indene-5-carboxylic acid is its potential as a precursor for more complex scaffolds. By incorporating additional functional groups or linking it to other bioactive units, chemists can generate libraries of compounds for high-throughput screening. This approach has been successfully employed in academic and industrial settings to identify lead compounds with promising therapeutic effects.

The synthesis of 1-Amino-2,3-dihydro-1H-indene-5-carboxylic acid typically involves multi-step organic reactions starting from readily available precursors. Common synthetic routes include cyclization reactions followed by functional group interconversions. Advances in synthetic methodologies have enabled more efficient and scalable production processes, making this compound more accessible for research purposes. The ability to produce high-purity samples is essential for downstream applications, particularly in medicinal chemistry and biological assays.

Recent studies have highlighted the utility of 1-Amino-2,3-dihydro-1H-indene-5-carboxylic acid in the development of enzyme inhibitors. The indene core has been shown to interact favorably with hydrophobic pockets in enzymes, while the amino and carboxylic acid groups can form hydrogen bonds or ionic interactions with key residues. This has led to the discovery of potent inhibitors against targets such as kinases and proteases, which are implicated in various pathological processes.

Another area where 1-Amino-2,3-dihydro-1H-indene-5-carboxylic acid has shown promise is in the field of material science. Its rigid aromatic structure makes it a candidate for applications in organic electronics and supramolecular chemistry. Researchers are exploring its potential as a component in conductive polymers or as a ligand in metal coordination complexes. These applications underscore the versatility of indene derivatives beyond their traditional role as pharmaceutical intermediates.

The growing body of literature on 1-Amino-2,3-dihydro-1H-indene-5-carboxylic acid underscores its importance as a chemical entity with broad utility. As synthetic chemistry continues to evolve, new methods for modifying this scaffold will likely emerge, further expanding its applications in drug discovery and materials science. Collaborative efforts between chemists and biologists will be essential to fully realize its potential as a tool for addressing unmet medical needs.

In conclusion,1-Amino-2,3-dihydro-1H-indene-5-carboxylic acid (CAS No. 1273604-70-8) represents a fascinating molecule with significant implications for both academic research and industrial applications. Its unique structural features and reactivity make it a valuable asset in the quest for novel therapeutics and advanced materials. Continued investigation into this compound will undoubtedly yield further insights into its capabilities and open up new avenues for innovation.

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